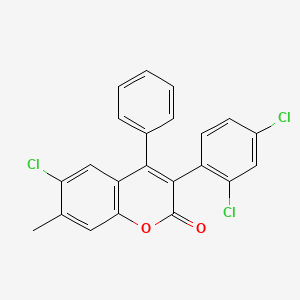

6-Chloro-3-(2,4-dichlorophenyl)-7-methyl-4-phenylchromen-2-one

Description

6-Chloro-3-(2,4-dichlorophenyl)-7-methyl-4-phenylchromen-2-one is a synthetic coumarin derivative with a chromen-2-one core substituted at positions 3, 4, 6, and 7. The substituents include:

- 6-Chloro: Enhances lipophilicity and metabolic stability.

- 7-Methyl: Contributes to steric hindrance and modulates solubility.

- 4-Phenyl: Stabilizes the chromenone scaffold and influences π-π stacking interactions.

This compound’s molecular formula is C22H13Cl3O2 (molecular weight ≈431.7 g/mol). Its structural complexity and halogen-rich design suggest applications in medicinal chemistry, particularly as a bioactive scaffold for antimicrobial or anticancer agents .

Properties

IUPAC Name |

6-chloro-3-(2,4-dichlorophenyl)-7-methyl-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13Cl3O2/c1-12-9-19-16(11-17(12)24)20(13-5-3-2-4-6-13)21(22(26)27-19)15-8-7-14(23)10-18(15)25/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLCMTTWKYWBPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(2,4-dichlorophenyl)-7-methyl-4-phenylchromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorobenzaldehyde with 6-chloro-7-methyl-4-phenyl-2-chromenone under acidic conditions. The reaction proceeds through the formation of an intermediate complex, which is then cyclized to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology: Research has shown that derivatives of this compound exhibit biological activity, including antimicrobial and anticancer properties. These derivatives are being explored for their potential use in developing new therapeutic agents.

Medicine: The compound and its derivatives are studied for their pharmacological effects. They may serve as lead compounds in drug discovery, particularly in the development of new treatments for infectious diseases and cancer.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability and colorfastness.

Mechanism of Action

The mechanism by which 6-Chloro-3-(2,4-dichlorophenyl)-7-methyl-4-phenylchromen-2-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Research Findings

a) Halogenation and Bioactivity

- The 3-(2,4-dichlorophenyl) group in the target compound provides stronger electron-withdrawing effects than monosubstituted analogs (e.g., 3-(3-Cl-phenyl) in ), enhancing electrophilic reactivity for covalent binding to target proteins .

- Chlorine as a bioisostere in the target compound improves metabolic stability compared to non-halogenated coumarins, as seen in hybrid molecules with 7-amino-4-methylchromen-2-one .

b) Steric and Solubility Effects

- Compounds with 4-propyl () or 4-phenyl substituents exhibit higher logP values (>3.5) than hydroxylated analogs (e.g., 7-hydroxy-3,4-dimethylchromen-2-one, logP = 2.5 ), favoring membrane permeability but limiting aqueous solubility .

c) Stereochemical Considerations

- Ortho-substitution on the phenyl ring (e.g., 2,4-dichloro in the target compound) increases the proportion of (E)-isomers in related diastereomeric mixtures, as observed in ethyl 4-chloro-3-(2,4-dichlorophenyl)-2-butenoate derivatives .

Comparison with Non-Coumarin Analogues

- Flavones (e.g., 2-(4-methylphenyl)-7-isobutoxy-4H-chromen-4-one ): Lack the lactone ring of coumarins, reducing planarity but improving antioxidant properties via hydroxyl group-mediated free radical scavenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.